1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene
Description
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a trifluoromethyl group attached to a benzene ring
Properties
CAS No. |
918341-00-1 |
|---|---|
Molecular Formula |
C15H11F3OS |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
1-[2-(benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3OS/c16-15(17,18)13-8-6-12(7-9-13)10-11-20(19)14-4-2-1-3-5-14/h1-11H |
InChI Key |
TXOKOCHAPZCLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene typically involves the reaction of benzenesulfinyl chloride with a suitable ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the benzenesulfinyl group.
4-(Trifluoromethyl)styrene: Contains a trifluoromethyl group but differs in the position of the ethenyl group.
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: Contains a bromoethyl group instead of a benzenesulfinyl group.
Uniqueness
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the benzenesulfinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H8F3OS
- Molecular Weight : 263.24 g/mol
This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that the compound may inhibit tumor growth in certain cancer cell lines, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, including cholinesterases.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and memory.
- Antioxidant Properties : The presence of the sulfinyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity Study
A study conducted by researchers assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity Study
In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition Study
The compound's ability to inhibit AChE was evaluated using a colorimetric assay. The results indicated an IC50 value of approximately 25 µM, demonstrating its potential as a therapeutic agent for conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
